Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-, also known as 4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)aniline, is a synthetic organic compound characterized by its unique molecular structure and properties. This compound contains a trifluoromethyl group, which is known for enhancing the pharmacological activity of various drugs. The compound's IUPAC name reflects its complex structure, which includes a piperazine moiety and a trifluoromethyl group attached to a benzene ring.
Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- is classified as an aromatic amine due to the presence of an amine group attached to a benzene ring. It is also categorized as a trifluoromethyl-substituted aromatic compound, which is often explored for its potential biological activities.
The synthesis of benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- typically involves multiple steps that integrate the formation of the piperazine ring with the introduction of the trifluoromethyl group.
The synthesis may employ various reagents such as sodium hydride for deprotonation steps and trifluoromethylating agents like Ruppert-Prakash reagent for introducing the trifluoromethyl group. Reaction conditions typically include inert atmospheres to prevent moisture interference due to the sensitivity of trifluoromethyl groups to hydrolysis.
The molecular formula of benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- is C12H16F3N3, with a molecular weight of approximately 259.276 g/mol. The structural representation includes:
The InChI key for this compound is ILGSVUPRBCGGLF-UHFFFAOYSA-N, which aids in database searches for chemical information. The SMILES notation is CN1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F .
Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- participates in various chemical reactions typical of aromatic amines:
Reactions involving this compound must be conducted under controlled conditions to prevent degradation or unwanted side reactions, particularly due to the presence of the trifluoromethyl group which can influence reactivity patterns.
The mechanism of action for compounds like benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- often involves interactions with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures often exhibit activity against tyrosine kinases and other signaling molecules involved in cancer pathways .
Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- is characterized by:
Key chemical properties include:
Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)- has potential applications in:
This compound exemplifies the ongoing research into trifluoromethyl-containing compounds within medicinal chemistry, highlighting their importance in drug design and development.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: